2,2'-(Furan-2,4-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
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Overview
Description
2,2’-(Furan-2,4-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of two boronate groups attached to a furan ring. Boronic esters are widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Furan-2,4-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) typically involves the reaction of furan derivatives with boronic acid or boronate esters. One common method is the borylation of furan using bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium acetate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2’-(Furan-2,4-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) undergoes various chemical reactions, including:
Oxidation: The boronate groups can be oxidized to form boronic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The boronate groups can participate in substitution reactions, particularly in the Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as THF or DMF.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Alcohols.
Substitution: Biaryl compounds through Suzuki-Miyaura coupling.
Scientific Research Applications
2,2’-(Furan-2,4-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) has several applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, including polymers and electronic devices
Mechanism of Action
The mechanism of action of 2,2’-(Furan-2,4-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) involves the interaction of its boronate groups with various molecular targets. In the Suzuki-Miyaura coupling, the boronate groups react with aryl halides in the presence of a palladium catalyst to form biaryl compounds. This reaction proceeds through the formation of a palladium complex, followed by transmetalation and reductive elimination steps .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester used in similar reactions.
Phenylboronic acid pinacol ester: Another boronic ester with similar reactivity.
Bis(pinacolato)diboron: A reagent used in the synthesis of boronic esters.
Uniqueness
2,2’-(Furan-2,4-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is unique due to the presence of the furan ring, which imparts additional reactivity and potential for forming heterocyclic compounds. This makes it particularly valuable in the synthesis of complex organic molecules and advanced materials .
Properties
CAS No. |
476004-85-0 |
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Molecular Formula |
C16H26B2O5 |
Molecular Weight |
320.0 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H26B2O5/c1-13(2)14(3,4)21-17(20-13)11-9-12(19-10-11)18-22-15(5,6)16(7,8)23-18/h9-10H,1-8H3 |
InChI Key |
PAPAWXKDSPDMAZ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CO2)B3OC(C(O3)(C)C)(C)C |
Origin of Product |
United States |
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